4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C28H36BrN3O4 and a molecular weight of 558.521 g/mol . This compound is known for its unique structural features, which include a dodecanoylamino group, a carbohydrazonoyl group, and a bromobenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the phenyl group with 2-bromobenzoic acid
Chemical Reactions Analysis
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The dodecanoylamino group can interact with lipid membranes, while the carbohydrazonoyl group can form hydrogen bonds with various biomolecules. The bromobenzoate moiety can participate in halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar compounds to 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: This compound has a fluorine atom instead of bromine, leading to different reactivity and properties.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: The presence of chlorine affects the compound’s chemical behavior and interactions.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Iodine substitution results in distinct chemical and physical properties.
Properties
CAS No. |
769156-09-4 |
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Molecular Formula |
C28H36BrN3O4 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H36BrN3O4/c1-2-3-4-5-6-7-8-9-10-15-26(33)30-21-27(34)32-31-20-22-16-18-23(19-17-22)36-28(35)24-13-11-12-14-25(24)29/h11-14,16-20H,2-10,15,21H2,1H3,(H,30,33)(H,32,34)/b31-20+ |
InChI Key |
VZUVRHNXHWOGSY-AJBULDERSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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